(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one chemical properties
(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one chemical properties
The following technical guide provides an in-depth analysis of the (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one scaffold, designed for researchers in medicinal chemistry and drug discovery.
Chemical Class: Fused Bicyclic Lactam | Primary Application: Conformationally Restricted Bioisosteres
Executive Summary
The (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one scaffold represents a distinct class of saturated, fused bicyclic heterocycles. Unlike the more common beta-lactam antibiotics (which utilize a 4-membered amide ring), this structure features a delta-lactam (piperidin-2-one) fused to a cyclobutane ring.
This specific stereoisomer—defined by the cis-fusion at the bridgehead carbons (1S, 6S)—offers a unique three-dimensional vector for drug design. It serves as a rigidified analogue of piperidinone and a non-planar bioisostere of ortho-substituted aromatic rings. Its primary value lies in its ability to lock pharmacophores into bioactive conformations, reducing the entropic penalty of binding and improving metabolic stability by eliminating planar aromaticity.
Structural Analysis & Stereochemistry
Core Architecture
The scaffold consists of a four-membered cyclobutane ring fused to a six-membered nitrogen-containing ring (piperidinone).
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Numbering: The nitrogen is at position 2, and the carbonyl is at position 3 (standard IUPAC bicyclic numbering).
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Fusion: The [4.2.0] bridge system implies a zero-atom bridge between the bridgeheads (C1 and C6), creating a direct bond shared by both rings.
Stereochemical Configuration
The (1S, 6S) designation confirms a cis-fused geometry.
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Cis-Stability: In bicyclo[4.2.0] systems, cis-fusion is thermodynamically preferred over trans-fusion due to the high ring strain imposed by trans-fusing a four-membered ring to a six-membered ring. The (1S, 6S) configuration places the bridgehead protons (or substituents) on the same face of the molecule, minimizing torsional strain.
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Conformation: The cyclobutane ring typically adopts a puckered conformation to relieve eclipsing interactions, while the piperidinone ring adopts a distorted chair or twist-boat conformation, dictated by the planar constraints of the lactam bond (N2-C3-O).
Physicochemical Profile
| Property | Description |
| Molecular Formula | C₇H₁₁NO (Saturated core) |
| Molecular Weight | ~125.17 g/mol |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl O) |
| LogP (Calc) | ~0.6 (Moderate hydrophilicity due to lactam) |
| Topological Polar Surface Area | ~29 Ų |
Synthetic Pathways[1][2][3]
The synthesis of the 2-azabicyclo[4.2.0]octan-3-one core is non-trivial due to the strain of the fused cyclobutane. The most authoritative method involves photochemical [2+2] cycloaddition .
Primary Route: Photochemical [2+2] Cycloaddition
This pathway utilizes the excited state of a dihydropyridinone (or related enone) to react with an alkene.
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Precursor Selection: A 1,4-dihydropyridin-3-one or similar cyclic enamide is selected as the scaffold for the 6-membered ring.
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Irradiation: The mixture is irradiated (typically UV, >300 nm) to generate the excited triplet state of the enone.
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Cycloaddition: The alkene approaches the enone face, forming the cyclobutane ring. The regiochemistry is controlled by the polarization of the alkene and the stability of the diradical intermediate.
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Hydrogenation: If the unsaturated "dien-3-one" (CAS 85728-10-5) is formed, catalytic hydrogenation (H₂/Pd-C) reduces the remaining double bonds to yield the saturated (1S,6S)-2-azabicyclo[4.2.0]octan-3-one.
Visualization of Synthesis Workflow
Figure 1: Synthetic workflow from dihydropyridinone precursors to the saturated bicyclic lactam.
Chemical Reactivity & Functionalization
The chemical behavior of this scaffold is dominated by the stability of the lactam and the strain of the cyclobutane ring.
Reactivity Profile
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Lactam Hydrolysis: The amide bond at C3 is relatively stable but can be hydrolyzed under harsh acidic (6M HCl, reflux) or basic conditions to yield the corresponding cis-2-(aminomethyl)cyclobutanecarboxylic acid derivative (ring opening of the 6-membered ring).
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Reduction: Treatment with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) reduces the carbonyl (C=O) to a methylene group, yielding the bicyclic amine 2-azabicyclo[4.2.0]octane (CAS 278-33-1).
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N-Alkylation: The amide nitrogen (N2) can be deprotonated (pKa ~16-17) using bases like NaH or LiHMDS, allowing for alkylation with alkyl halides. This is a key vector for attaching pharmacophores.
Reactivity Map
Figure 2: Primary chemical transformation pathways for the 2-azabicyclo[4.2.0]octan-3-one core.
Medicinal Chemistry Applications
Bioisosterism
The (1S,6S)-2-azabicyclo[4.2.0]octan-3-one scaffold acts as a saturated bioisostere for:
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Ortho-substituted benzenes: The C1-C6 bond mimics the ortho-substitution pattern but with increased sp3 character (Fsp3), which is correlated with improved clinical success rates in drug development.
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Piperidinones: The fusion of the cyclobutane ring restricts the conformational flexibility of the piperidinone ring, locking substituents into a specific vector that may enhance receptor selectivity.
Peptide Mimetics
This scaffold is used to mimic beta-turns in peptides. When incorporated into a peptide backbone, the rigid bicyclic structure forces the chain to reverse direction, stabilizing secondary structures that are often critical for protein-protein interactions (PPIs).
Case Context: GLP-1 and Antivirals
While specific marketed drugs with this exact unsubstituted core are rare, the scaffold is heavily patented as an intermediate for GLP-1 receptor modulators (often diazabicyclo analogues) and antiviral agents where the rigid lactam positions H-bond donors/acceptors in precise spatial arrangements.
Experimental Protocol: Photochemical Synthesis (General)
Objective: Synthesis of the bicyclic core via [2+2] cycloaddition.
Safety: UV irradiation requires specialized glassware (quartz) and eye protection.
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Preparation: Dissolve 4-aminobut-2-enoate derivative (or 1,4-dihydropyridin-3-one precursor) in degassed acetonitrile.
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Addend: Add the alkene partner (e.g., ethylene or substituted alkene) in 5-10 fold excess.
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Irradiation: Irradiate the solution using a high-pressure mercury lamp (>300 nm filter to prevent degradation) at 0°C to room temperature. Monitor via TLC/LC-MS.
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Workup: Evaporate solvent under reduced pressure.
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Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
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Validation: Confirm the (1S, 6S) stereochemistry using NOESY NMR experiments (look for correlation between bridgehead protons).
References
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BenchChem. (2025). Photochemical Cyclization Approaches for 2-Azabicyclo[4.2.0]octane Synthesis. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one (CAS 85728-10-5). Retrieved from
- Bach, T., et al. (2016). Photochemical Reactions as Key Steps in Natural Product Synthesis. Chemical Reviews, 116(17), 9748–9813. (Cited for [2+2] methodology context).
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Santa Cruz Biotechnology. (2025). 2-Azabicyclo[4.2.0]octa-4,6(1)-dien-3-one Product Data. Retrieved from
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Organic Chemistry Portal. (2025). Lithium Aluminum Hydride Reductions. Retrieved from
